molecular formula C13H20N2 B5234526 1-(2-pyridinylmethyl)azocane

1-(2-pyridinylmethyl)azocane

Cat. No. B5234526
M. Wt: 204.31 g/mol
InChI Key: XVVKJSXAZALWTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-pyridinylmethyl)azocane is a chemical compound with the molecular formula C13H18N2. It is a member of the azocane family, which is a group of compounds that contain an azocane ring. 1-(2-pyridinylmethyl)azocane has been studied extensively for its potential use in scientific research. In

Scientific Research Applications

1-(2-pyridinylmethyl)azocane has been used in various scientific research studies. It has been studied as a potential ligand for metal ions such as copper and zinc. It has also been studied as a potential inhibitor of enzymes such as acetylcholinesterase and butyrylcholinesterase. Additionally, 1-(2-pyridinylmethyl)azocane has been studied as a potential fluorescent probe for the detection of metal ions.

Mechanism of Action

The mechanism of action of 1-(2-pyridinylmethyl)azocane depends on its specific application. As a ligand for metal ions, it forms coordination complexes with the metal ions. As an inhibitor of enzymes, it binds to the active site of the enzyme and prevents the enzyme from functioning properly. As a fluorescent probe, it binds to metal ions and undergoes a change in fluorescence intensity, allowing for the detection of the metal ions.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(2-pyridinylmethyl)azocane depend on its specific application. As a ligand for metal ions, it can affect the activity of metal-dependent enzymes. As an inhibitor of enzymes, it can affect the activity of the targeted enzyme. As a fluorescent probe, it does not have any direct biochemical or physiological effects.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(2-pyridinylmethyl)azocane in lab experiments is its versatility. It can be used as a ligand for metal ions, an inhibitor of enzymes, and a fluorescent probe. Additionally, it is relatively easy to synthesize and purify. One limitation is that it may not be suitable for all applications, as its mechanism of action is specific to certain targets.

Future Directions

There are several future directions for the study of 1-(2-pyridinylmethyl)azocane. One direction is the development of new applications for the compound, such as its use in the detection of other metal ions or as a potential therapeutic agent. Another direction is the modification of the compound to improve its properties, such as its binding affinity or selectivity. Additionally, further studies are needed to fully understand the mechanism of action of 1-(2-pyridinylmethyl)azocane and its potential applications in scientific research.

Synthesis Methods

The synthesis of 1-(2-pyridinylmethyl)azocane involves the reaction of 2-pyridinemethanol with 1,6-dibromohexane in the presence of a base such as potassium carbonate. The reaction results in the formation of 1-(2-pyridinylmethyl)azocane as the main product. The purity of the product can be improved by recrystallization.

properties

IUPAC Name

1-(pyridin-2-ylmethyl)azocane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2/c1-2-6-10-15(11-7-3-1)12-13-8-4-5-9-14-13/h4-5,8-9H,1-3,6-7,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVVKJSXAZALWTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CCC1)CC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Pyridin-2-ylmethyl)azocane

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